molecular formula C18H24O3Si B12658776 Methoxymethylbis(2-phenylethoxy)silane CAS No. 84682-38-2

Methoxymethylbis(2-phenylethoxy)silane

Cat. No.: B12658776
CAS No.: 84682-38-2
M. Wt: 316.5 g/mol
InChI Key: FVECREVWFKFVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxymethylbis(2-phenylethoxy)silane is an organosilicon compound with the chemical formula C18H24O3Si. It is characterized by the presence of a silicon atom bonded to a methoxymethyl group and two 2-phenylethoxy groups. This compound is used in various applications due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethylbis(2-phenylethoxy)silane can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of methoxymethylchlorosilane with 2-phenylethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

Methoxymethylchlorosilane+2(2-phenylethanol)This compound+HCl\text{Methoxymethylchlorosilane} + 2 \text{(2-phenylethanol)} \rightarrow \text{this compound} + \text{HCl} Methoxymethylchlorosilane+2(2-phenylethanol)→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methoxymethylbis(2-phenylethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalysts such as acids or bases, with controlled humidity and temperature.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Polymeric siloxanes.

    Substitution: Depending on the nucleophile used, various substituted silanes.

Scientific Research Applications

Methoxymethylbis(2-phenylethoxy)silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of methoxymethylbis(2-phenylethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom can form siloxane bonds with inorganic surfaces, while the organic groups can interact with organic materials. This dual functionality makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of siloxane networks and the interaction with organic polymers .

Comparison with Similar Compounds

Methoxymethylbis(2-phenylethoxy)silane can be compared with other silane coupling agents such as:

    Trimethoxysilane: Similar in its ability to form siloxane bonds but differs in the organic groups attached to the silicon atom.

    Dimethoxydiphenylsilane: Contains two phenyl groups and two methoxy groups, offering different reactivity and bonding properties.

    Vinyltrimethoxysilane: Contains a vinyl group, providing different reactivity and applications in polymer chemistry.

The uniqueness of this compound lies in its specific combination of methoxymethyl and 2-phenylethoxy groups, which provide a balance of reactivity and stability for various applications .

Properties

CAS No.

84682-38-2

Molecular Formula

C18H24O3Si

Molecular Weight

316.5 g/mol

IUPAC Name

methoxy-methyl-bis(2-phenylethoxy)silane

InChI

InChI=1S/C18H24O3Si/c1-19-22(2,20-15-13-17-9-5-3-6-10-17)21-16-14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

FVECREVWFKFVNW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OCCC1=CC=CC=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.